![molecular formula C19H26O7 B14364839 Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate CAS No. 93175-39-4](/img/structure/B14364839.png)
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl ester group attached to a 2,5-dimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate typically involves the alkylation of enolate ions. . This reaction forms a new carbon-carbon bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The presence of the 2,5-dimethoxyphenyl moiety may also influence the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2,5-dimethoxyphenyl group.
Diethyl ethoxymethylenemalonate: Another ester used in organic synthesis with different substituents.
Uniqueness
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
93175-39-4 |
|---|---|
Formule moléculaire |
C19H26O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
diethyl 2-[1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate |
InChI |
InChI=1S/C19H26O7/c1-6-13(16(18(21)25-7-2)19(22)26-8-3)17(20)14-11-12(23-4)9-10-15(14)24-5/h9-11,13,16H,6-8H2,1-5H3 |
Clé InChI |
ZXSQHJXPMAYPLL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(=O)OCC)C(=O)OCC)C(=O)C1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


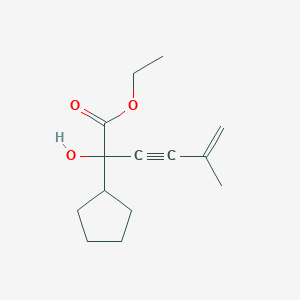
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
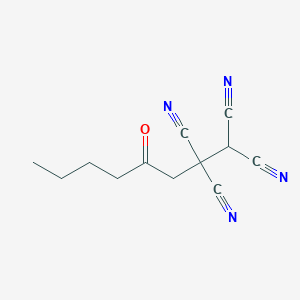
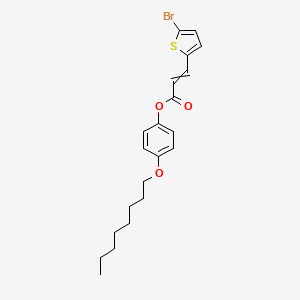
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
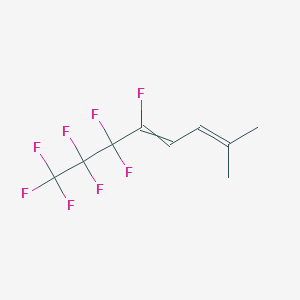
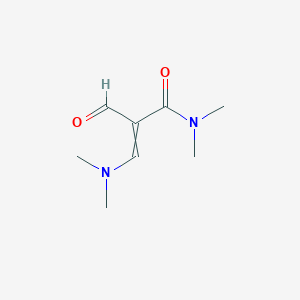
![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
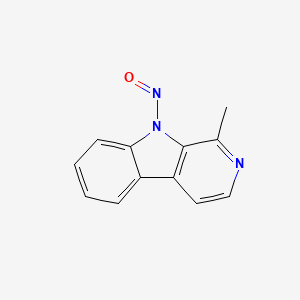
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
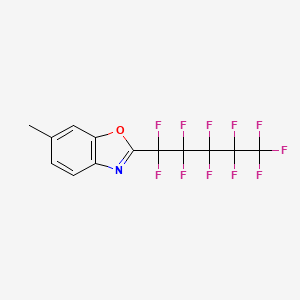
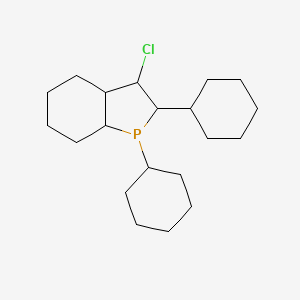
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
